Argyrolobine

Beschreibung

Historical Context of Discovery and Early Characterization

The discovery and initial characterization of Argyrolobine date back to studies on the alkaloid content of Argyrolobium megarhizum Bolus. epdf.pubcdnsciencepub.com In these early investigations, this compound was isolated as the major alkaloid from this plant species. cdnsciencepub.com It was found alongside other known alkaloids, namely cytisine, N-methylcytisine, and a new compound identified as the levorotatory enantiomer of aphyllidine. epdf.pubcdnsciencepub.com

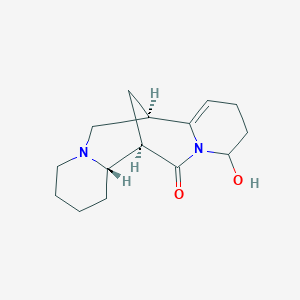

Early chemical analysis established the molecular formula of this compound as C₁₅H₂₂O₂N₂. epdf.pubcdnsciencepub.com Its physical properties were recorded, noting a melting point of 169°C and a specific optical rotation of [α]D +13.3°. epdf.pub A crucial step in its early structural elucidation was a chemical reduction experiment which yielded (-)-sparteine. epdf.pubcdnsciencepub.com This transformation was fundamental in determining its absolute configuration and classifying it as a hydroxyaphyllidine. cdnsciencepub.com

Natural Occurrence and Botanical Sources of this compound

This compound was first identified in the genus Argyrolobium, from which it derives its name. epdf.pub The primary source for its initial isolation was Argyrolobium megarhizum. epdf.pubcdnsciencepub.com Subsequent research has expanded the known botanical sources of this alkaloid. It has also been identified in various species of the genus Lupinus, another member of the Fabaceae family. scribd.com For instance, this compound has been detected in Lupinus argenteus, commonly known as the silvery lupine. scribd.comwikipedia.org

The geographical distribution of plants known to produce this compound is linked to the native habitats of their respective genera. The genus Argyrolobium is found across Africa, western and south Asia, and southern Europe. bioone.orgwikipedia.org The specific species from which this compound was first isolated, Argyrolobium megarhizum, is native to South Africa, with documented occurrences in the Gauteng and Mpumalanga provinces. bioone.orglegumedata.orglegumedata.org The genus Lupinus has a broad distribution, but the species confirmed to contain this compound, such as Lupinus argenteus, are predominantly native to western North America. wikipedia.org

Geographical Distribution of this compound-Producing Plants

Structural Classification within Quinolizidine Alkaloids

This compound belongs to the quinolizidine alkaloid group, which is characterized by a core 1-azabicyclo[4.4.0]decane moiety. nih.gov This broad family of alkaloids, biosynthesized from the amino acid L-lysine, is further divided into several structural types. nih.gov Based on its early characterization, this compound is structurally related to other well-known quinolizidine alkaloids. The fact that it can be chemically reduced to (-)-sparteine firmly places it within the structural lineage of sparteine-type alkaloids. epdf.pubcdnsciencepub.com It was specifically identified as a hydroxyaphyllidine, indicating its close relationship to aphyllidine and highlighting the subtle structural variations that lead to a wide diversity of quinolizidine alkaloids in nature. cdnsciencepub.com

Overview of Research Trajectories

The scientific investigation of this compound has followed a logical progression from its initial discovery to broader ecological and systematic studies. The foundational research focused on the isolation of the pure compound from Argyrolobium megarhizum and the elucidation of its fundamental chemical structure and stereochemistry. epdf.pubcdnsciencepub.com

Eigenschaften

Molekularformel |

C15H22N2O2 |

|---|---|

Molekulargewicht |

262.35 g/mol |

IUPAC-Name |

(1R,9R,10S)-6-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-8-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-6-3-5-12-10-8-11(15(19)17(12)14)13-4-1-2-7-16(13)9-10/h5,10-11,13-14,18H,1-4,6-9H2/t10-,11-,13+,14?/m1/s1 |

InChI-Schlüssel |

JHXYFYGGFKMUPN-SOUXNPJUSA-N |

SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3=CCCC4O |

Isomerische SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C(=O)N4C3=CCCC4O |

Kanonische SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3=CCCC4O |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Assignment of Argyrolobine

Spectroscopic Methods for Structural Determination

The structural elucidation of argyrolobine has been achieved through a combination of powerful spectroscopic techniques. These methods provide unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and it has been instrumental in deciphering the framework of this compound. organicchemistrydata.org By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum revealed the presence of a single olefinic proton, observed as a signal at δ 6.0. cdnsciencepub.com This finding was crucial in identifying the presence of a carbon-carbon double bond within the molecule. Further analysis of the spectrum, including the chemical shifts and coupling patterns of other protons, has allowed for the assignment of specific hydrogen atoms to their respective positions in the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) |

|---|---|

| Olefinic H | 6.0 |

This table is illustrative. Detailed, publicly available ¹H NMR assignments for all protons in this compound are limited.

Complementing the proton data, ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. pressbooks.publibretexts.org For this compound, with the molecular formula C₁₅H₂₂O₂N₂, the ¹³C NMR spectrum confirms the presence of 15 distinct carbon signals. cdnsciencepub.comcdnsciencepub.com The chemical shifts of these signals provide clues about the nature of each carbon atom, distinguishing between sp³, sp², and carbonyl carbons. pressbooks.publibretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ ppm) |

|---|

This table is illustrative. Comprehensive, publicly available ¹³C NMR assignments for all carbons in this compound are limited.

To establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, COSY spectra would reveal correlations between neighboring protons, helping to piece together the fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. wikipedia.orgemerypharma.com By linking the ¹H and ¹³C NMR data, HSQC provides definitive assignments for carbons that have attached hydrogens.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. huji.ac.ilemerypharma.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the proton and carbon signals of this compound can be achieved, leading to the determination of its planar structure. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key structural features. A notable feature is the absorption band corresponding to a hydroxyl group (-OH) at approximately 3385 cm⁻¹. cdnsciencepub.com Another significant absorption is observed around 1638 cm⁻¹, which is indicative of a lactam carbonyl group (a cyclic amide). cdnsciencepub.com The presence of these functional groups was further confirmed by chemical derivatization, such as the formation of a monoacetate, which resulted in the disappearance of the hydroxyl band and the appearance of new bands characteristic of the acetyl group. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. technologynetworks.comwikipedia.org this compound displays a maximum absorption (λₘₐₓ) in its UV spectrum at 239 nm. cdnsciencepub.com This absorption is characteristic of a C=C-N-C=O chromophore, a structural motif that is consistent with the proposed structure of this compound. cdnsciencepub.comdatapdf.com This data provides further evidence for the presence of the α,β-unsaturated lactam system within the molecule.

The collective data from these spectroscopic methods, in conjunction with chemical degradation studies that yielded (-)-sparteine, have unequivocally established the structural formula and absolute configuration of this compound as a hydroxyaphyllidine. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry has been a cornerstone technique in the structural elucidation of this compound, providing essential information about its molecular weight and composition. sigmaaldrich.comintertek.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful method for determining the fragmentation pattern of a molecule, which can provide significant clues about its structure. shimadzu.comlibretexts.orgorgchemboulder.commiamioh.edu In the analysis of this compound, EI-MS would reveal a series of fragment ions. The fragmentation pattern is dictated by the stability of the resulting cations and neutral species. While specific fragmentation data for this compound is not detailed in the provided search results, a general approach would involve analyzing the cleavage of the quinolizidine ring system. The molecular ion peak (M+) would confirm the molecular weight, and subsequent fragment peaks would correspond to the loss of specific alkyl or functional groups, helping to piece together the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. nih.govnih.gov For this compound, HRMS analysis yielded a molecular formula of C₁₅H₂₂N₂O₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This high-precision measurement is instrumental in distinguishing this compound from other compounds that might have the same nominal mass but different elemental compositions. The exact mass measurement provided by HRMS, in conjunction with other spectroscopic data, solidifies the proposed molecular structure.

| Mass Spectrometry Data for this compound | |

| Technique | Information Obtained |

| Electron Ionization Mass Spectrometry (EI-MS) | Provides a fragmentation pattern, offering insights into the molecule's structural components. |

| High-Resolution Mass Spectrometry (HRMS) | Determined the exact molecular formula to be C₁₅H₂₂N₂O₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com |

Chemical Derivatization for Structural Confirmation (e.g., Acetylation, Reduction)

Chemical derivatization plays a vital role in confirming the presence of specific functional groups within a molecule. vdoc.pub In the case of this compound, two key derivatization reactions were instrumental in confirming its structure: acetylation and reduction.

Mild acetylation of this compound resulted in the formation of a monoacetate derivative, with the molecular formula C₁₇H₂₄N₂O₃. cdnsciencepub.com The infrared spectrum of this derivative showed the disappearance of the hydroxyl (-OH) absorption band and the appearance of bands characteristic of an acetyl group. cdnsciencepub.com This reaction confirmed the presence of a single hydroxyl group in the this compound molecule. cdnsciencepub.com

Furthermore, the reduction of this compound was a critical step in establishing its absolute configuration. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This chemical transformation is discussed in more detail in the following section.

| Chemical Derivatization of this compound | |

| Reaction | Observation |

| Acetylation | Formation of a monoacetate derivative (C₁₇H₂₄N₂O₃), confirming the presence of one hydroxyl group. cdnsciencepub.com |

| Reduction | Conversion to (-)-sparteine, which was key in determining the absolute configuration. cdnsciencepub.comcdnsciencepub.comingentaconnect.com |

Absolute Configuration Determination (e.g., through chemical transformations to known chiral compounds)

The determination of the absolute configuration of a chiral molecule is a definitive step in its structural elucidation. mdpi.comdoubtnut.com For this compound, this was achieved through a chemical transformation that linked it to a compound of known stereochemistry.

Biosynthesis and Metabolic Pathways of Argyrolobine

Identification of Putative Biosynthetic Precursors

The journey of argyrolobine biosynthesis begins with simple, yet crucial, precursor molecules. Through extensive research, scientists have pinpointed the primary amino acid that serves as the foundational element for the complex structure of this alkaloid.

Amino Acid Precursors (e.g., Lysine-Derived Pathways)

The biosynthesis of this compound, like other quinolizidine alkaloids, is rooted in the amino acid L-lysine. nih.govnih.gov This is a well-established fact in the study of this class of compounds. The initial and pivotal step in this pathway is the decarboxylation of L-lysine to form cadaverine. nih.govoup.com This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). oup.comfrontiersin.org The conversion of lysine to cadaverine marks the entry point into the intricate network of reactions that ultimately yield the diverse array of quinolizidine alkaloids, including this compound. nih.govresearchgate.net

Proposed Enzymatic Transformations and Key Intermediates

The transformation of the initial precursor into the final this compound molecule involves a series of enzymatic reactions and the formation of key intermediate compounds. While the complete pathway is still under investigation, significant progress has been made in identifying the crucial steps.

Following the formation of cadaverine, the next proposed step is its oxidative deamination, which is thought to be catalyzed by a copper amino oxidase (CAO). nih.govmdpi.com This reaction produces 5-aminopentanal, which then spontaneously cyclizes to form Δ¹-piperideine. nih.govmdpi.com This intermediate is a critical branching point in the biosynthesis of various piperidine and quinolizidine alkaloids. nih.gov The subsequent steps leading specifically to this compound are less defined but are believed to involve a series of cyclizations, oxidations, and potential rearrangements of the quinolizidine skeleton. oup.comresearchgate.net The structure of this compound itself, being a hydroxyaphyllidine, suggests the involvement of specific hydroxylase enzymes acting on an aphyllidine-like precursor. cdnsciencepub.comcdnsciencepub.com

Biogenetic Relationships with Co-occurring Quinolizidine Alkaloids

This compound does not exist in isolation within the plant. It is part of a complex mixture of structurally related quinolizidine alkaloids. Understanding these relationships provides valuable insights into the broader biosynthetic network.

This compound is often found alongside other quinolizidine alkaloids such as sparteine, lupanine, anagyrine, and cytisine. ben-erikvanwyk.comwikipedia.org The co-occurrence of these compounds suggests a shared biosynthetic origin and a network of interconnected pathways. mdpi.com For instance, the reduction of this compound has been shown to yield (-)-sparteine, establishing a direct chemical link and suggesting a potential biogenetic relationship. cdnsciencepub.comepdf.pub The relative abundance of these alkaloids can vary between species and even different plant organs, reflecting the specific enzymatic machinery present. ben-erikvanwyk.com It is hypothesized that a common intermediate, possibly derived from the cyclization of Δ¹-piperideine, serves as a precursor to these various alkaloid skeletons. mdpi.comben-erikvanwyk.com

Localization of this compound Biosynthesis within Plant Tissues

The synthesis of specialized metabolites like this compound is often confined to specific tissues or cell types within the plant. Identifying these locations is crucial for understanding the regulation and transport of these compounds.

Biological and Ecological Roles of Argyrolobine

Role in Plant-Environment Interactions

Argyrolobine, as a quinolizidine alkaloid, is part of the chemical defense arsenal of plants. These compounds are known to play a role in protecting plants from various environmental pressures.

Quinolizidine alkaloids (QAs), including this compound, are recognized for their role in chemical defense against herbivores cabidigitallibrary.orgresearchgate.net. Plants in the genus Lupinus, which are closely related to Argyrolobium, rely substantially on QAs for defense against herbivores and, to a lesser extent, against microorganisms and competing plants cabidigitallibrary.org. While direct studies detailing this compound's specific efficacy against particular herbivores are limited, its classification as a quinolizidine alkaloid places it within a class of compounds known for their deterrent or toxic effects on insects and other plant consumers cabidigitallibrary.orgresearchgate.net. The presence of these alkaloids in plants can influence herbivore feeding behavior and survival.

Research has indicated that plant secondary compounds, including alkaloids, can influence interactions with pollinators and microbiota, although specific data for this compound in this regard are scarce. Studies on related compounds suggest that alkaloids can sometimes deter herbivores, which indirectly benefits plants by allowing for more resources to be allocated to reproduction, potentially influencing pollinator attraction or visitation researchgate.net. However, the direct impact of this compound on pollinators or plant-associated microbiota has not been extensively documented in the provided literature.

A significant ecological role identified for this compound and related quinolizidine alkaloids is their transfer between plant species via root parasitism. This compound, along with other quinolizidine alkaloids such as dihydroxyaphyllidines and aphyllidine, has been found to be inherent to Lupinus species and can be transferred to hemiparasitic plants like Castilleja species through root parasitism researchgate.netresearchgate.netresearchgate.netresearchgate.net. This transfer suggests that this compound may confer defensive benefits to the recipient hemiparasitic plant against herbivores, demonstrating an indirect ecological interaction researchgate.netresearchgate.net.

Direct mechanistic investigations into this compound's cellular and molecular interactions, such as in vitro enzyme modulation or receptor binding, are not detailed in the provided search results. The literature primarily focuses on its chemical structure, isolation, and its presence as a plant metabolite. While this compound is classified as a quinolizidine alkaloid kegg.jpebi.ac.uk, and other alkaloids from the Sophora genus (like Matrine) have been studied for their interactions with cellular pathways such as GSK-3β in cancer cells scienceopen.com, specific in vitro studies on this compound's enzyme modulation or receptor binding are not present in the retrieved information. Its role in plant defense is inferred from its chemical class rather than direct experimental evidence of molecular targets.

Advanced Analytical Methods for Detection and Quantification of Argyrolobine

Chromatographic Techniques for Trace Analysis

Chromatography excels in separating complex mixtures, allowing for the isolation and subsequent detection of individual compounds like Argyrolobine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the identification and quantification of volatile and semi-volatile compounds, including alkaloids youtube.comthermofisher.com. In GC-MS, a sample is first separated by gas chromatography based on its volatility and interaction with a stationary phase within a heated column. The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for compound identification, while the chromatogram allows for quantification youtube.comfilab.fr.

For this compound, GC-MS has been employed to analyze its presence in plant extracts. The technique allows for the separation of this compound from other alkaloids and plant metabolites, followed by identification based on its characteristic mass spectrum and retention time cabidigitallibrary.org. The electron impact (EI) ionization method is commonly used, producing characteristic fragment ions that aid in structural confirmation thermofisher.comcabidigitallibrary.org.

Table 1: GC-MS Characteristics of this compound

| Compound | Retention Index (Kovats) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 2185 | 262 | 98, 100, 205, 134 |

Data derived from cabidigitallibrary.org. Note: Retention indices can vary based on the specific GC column and temperature program used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally labile compounds like many alkaloids, including this compound mdpi.comnih.govcdc.gov. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile or methanol with buffers) is critical for achieving optimal separation of this compound researchgate.netnih.gov.

The sensitivity and specificity of HPLC analysis are significantly enhanced by coupling it with various detectors.

UV detection is a common and versatile method for analyzing compounds that possess chromophores, which absorb ultraviolet or visible light chromatographyonline.com. This compound exhibits a characteristic UV absorption spectrum due to its conjugated system, with a maximum absorption wavelength (λmax) typically reported around 239-240 nm cdnsciencepub.comdatapdf.comscribd.com. This allows for sensitive detection and quantification when coupled with HPLC. The intensity of the UV absorption is directly proportional to the concentration of this compound, enabling quantitative analysis through calibration curves chromatographyonline.comresearchgate.net. While UV detection is effective for this compound, its sensitivity can be influenced by the molar absorptivity of the compound and potential interferences from co-eluting substances with similar absorption characteristics chromatographyonline.commdpi.com.

Q & A

Q. What are the established methods for isolating Argyrolobine from natural sources, and how can researchers optimize yield and purity?

- Methodological Answer : Isolation typically involves sequential extraction using solvents of increasing polarity (e.g., hexane → ethanol → water) to fractionate plant material. Subsequent purification employs chromatographic techniques such as flash chromatography (for bulk separation) and preparative HPLC (for high-purity isolates). Yield optimization requires adjusting parameters like solvent ratios, temperature, and column flow rates. Purity is confirmed via TLC and HPLC-UV, with structural validation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC, HMBC) resolves proton-carbon connectivity and stereochemistry.

- X-ray Crystallography : Determines absolute configuration when suitable crystals are obtained.

- Circular Dichroism (CD) : Validates chiral centers in absence of crystallographic data.

- Chromatography : Chiral HPLC or GC-MS distinguishes enantiomers. Cross-referencing spectral data with literature is essential to avoid misidentification .

Q. How can researchers design initial bioactivity screens for this compound while minimizing false positives?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for reported pathways) over broad phenotypic screens. Include controls for solvent cytotoxicity (e.g., DMSO) and validate hits via dose-response curves (IC₅₀/EC₅₀). Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to confirm mechanisms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Systematic Review : Meta-analyze data to identify variables affecting outcomes (e.g., dosage, model systems).

- Pharmacokinetic Studies : Assess bioavailability and metabolite activity to explain discrepancies between in vitro potency and in vivo efficacy.

- Experimental Replication : Standardize protocols (e.g., cell lines, animal strains) to isolate confounding factors .

Q. How can computational methods enhance the design of this compound derivatives for improved target selectivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target protein structures (PDB) to predict binding modes.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide synthesis.

- MD Simulations : Evaluate binding stability under physiological conditions (e.g., solvation, temperature) .

Q. What experimental frameworks address the scarcity of mechanistic data on this compound’s interaction with multi-drug resistance proteins?

- Methodological Answer :

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. MDR1-knockout cell lines.

- Radiolabeled Tracers : Quantify drug accumulation in presence/absence of inhibitors (e.g., verapamil).

- Transcriptomic Profiling : Identify downstream pathways affected by treatment (RNA-seq) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s cytotoxicity in normal vs. cancer cell lines?

- Methodological Answer :

- Variable Mapping : Compare studies for differences in cell culture conditions (e.g., serum concentration, passage number).

- Dose-Response Normalization : Express toxicity relative to positive controls (e.g., doxorubicin) to account for assay sensitivity.

- Pathway Enrichment Analysis : Use RNA-seq to identify cell-type-specific survival pathways affected by this compound .

Methodological Tables

Table 1 : Key Parameters for this compound Isolation

| Step | Method | Critical Parameters | Validation Technique |

|---|---|---|---|

| Crude Extraction | Soxhlet (Ethanol) | Solvent polarity, extraction time | TLC (Rf comparison) |

| Fractionation | Flash Chromatography | Gradient elution, column diameter | HPLC-UV (purity >95%) |

| Structural Elucidation | 2D NMR | Solvent (CDCl₃/DMSO-d₆) | DEPT, HMBC |

Table 2 : Framework for Resolving Bioactivity Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.